molecular formula C20H24N2O5S B5012207 2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE

2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE

Cat. No.: B5012207
M. Wt: 404.5 g/mol
InChI Key: NIHPHRBPQZMVFT-UHFFFAOYSA-N
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Description

2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a methoxybenzene ring, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-12-21-20(23)14-22(16-8-6-15(2)7-9-16)28(24,25)17-10-11-18(26-3)19(13-17)27-4/h5-11,13H,1,12,14H2,2-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHPHRBPQZMVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction of 4-methylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then acylated with acryloyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and sulfonamide groups allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

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